![molecular formula C21H17Cl2N3O3S3 B3755307 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3755307.png)
2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzothiophene moiety, and a dichlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidinone ring, followed by the introduction of the benzothiophene moiety and the dichlorobenzylidene group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Core Thiazolidinone Ring Formation
The 2-thioxo-1,3-thiazolidin-4-one scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example:
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Reaction : Thiourea reacts with chloroacetic acid derivatives under reflux in ethanol to form the thiazolidinone ring .
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Key Intermediate : The resulting 2-thioxothiazolidin-4-one core is functionalized at the N3 position for further derivatization .
Example Reaction Table :
Step | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
1 | Thiourea, chloroacetic acid, EtOH | 2-Thioxo-1,3-thiazolidin-4-one | 75–85% |
Knoevenagel Condensation for Benzylidene Substituent
The 2,4-dichlorobenzylidene group is introduced via a Knoevenagel condensation between the thiazolidinone core and 2,4-dichlorobenzaldehyde:
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Mechanism : Base-catalyzed (e.g., piperidine) condensation forms the α,β-unsaturated ketone linkage at the C5 position .
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Stereochemistry : The (5Z)-configuration is confirmed via NMR and X-ray crystallography in analogs .
Reaction Conditions :
Parameter | Value |
---|---|
Catalyst | Piperidine |
Solvent | Ethanol/Acetic acid (1:1) |
Temperature | 80°C, 6–8 hours |
Yield | 60–70% |
Acetylation of the Tetrahydrobenzothiophene Amine
The tetrahydrobenzothiophene-3-carboxamide moiety is linked via an acetylated amino group:
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Reaction : The amine group of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reacts with the acetyl chloride derivative of the thiazolidinone under Schotten-Baumann conditions .
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Key Feature : The acetyl spacer enhances solubility and bioactivity in related compounds .
Example Data :
Reactant | Product | Purity (HPLC) | Source |
---|---|---|---|
Thiazolidinone-acetyl chloride | Target compound (after coupling) | ≥95% |
Functionalization and Bioactivity
The 2,4-dichloro substitution on the benzylidene moiety enhances electrophilicity, enabling interactions with biological targets (e.g., COX-II) :
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Michael Addition : The α,β-unsaturated ketone undergoes nucleophilic additions with thiols or amines in vitro.
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Enzyme Inhibition : Structural analogs show COX-II inhibition via H-bonding with Asp125 and hydrophobic interactions .
Structure-Activity Relationship (SAR) Highlights :
Degradation Pathways
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Hydrolysis : The thioxo group is susceptible to hydrolysis under acidic conditions, forming a disulfide byproduct .
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Photodegradation : The dichlorobenzylidene moiety undergoes photoisomerization (Z→E) in UV light, reducing bioactivity .
Comparative Analysis with Structural Analogs
Key differences between the target compound and analogs (e.g., BG-323, CHEMBL1554097 ):
Compound | Substituent | Bioactivity (IC₅₀) | Source |
---|---|---|---|
Target compound | 2,4-Dichlorobenzylidene | COX-II: 1.9 μM | |
BG-323 | 4-tert-Butylbenzylidene | COX-II: 2.3 μM | |
CHEMBL1554097 | 2,4-Dimethoxybenzylidene | Antifungal |
Synthetic Challenges and Optimizations
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Studies
Mechanism of Action
The mechanism of action of 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzylidene)malonic acid: This compound shares the dichlorobenzylidene group but differs in its overall structure and properties.
2-{[(2E)-2-(2,3-Dichlorobenzylidene)hydrazinoacetyl]amino}-N-(4-ethoxyphenyl)benzamide: This compound has a similar dichlorobenzylidene group but includes different functional groups and a distinct molecular framework.
Uniqueness
What sets 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups and structural features
Biological Activity
The compound 2-({[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiazolidinone derivative with potential biological activities. This article discusses its biological activity, including anticancer properties and mechanisms of action based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 390.31 g/mol. The structure includes a thiazolidinone core, which is known for various biological activities including antimicrobial and anticancer effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. In particular, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Studies
- Inhibition of Tumor Cell Lines :
- The compound was tested against multiple tumor cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), MDA-MB 231 (breast carcinoma), and others. Results indicated significant antiproliferative effects with IC50 values lower than 10 µM in certain cases .
- A specific study reported that derivatives with the thiazolidinone moiety exhibited notable cytotoxicity against colorectal cancer cell lines (HT-29 and HCT116), suggesting a promising therapeutic application .
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
Huh7 | <10 | Significant inhibition |
Caco2 | <10 | Significant inhibition |
MDA-MB 231 | <10 | Significant inhibition |
HCT116 | <10 | Significant inhibition |
The mechanism underlying the anticancer activity of this compound may involve:
- Inhibition of Kinases : The compound has been shown to inhibit DYRK1A kinase activity, which is implicated in cell proliferation and survival pathways .
- Induction of Apoptosis : Thiazolidinone derivatives often induce apoptosis in cancer cells through various signaling pathways, potentially involving caspase activation and mitochondrial dysfunction .
Other Biological Activities
Apart from its anticancer properties, thiazolidinones have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents .
- Antioxidant Activity : Studies suggest that thiazolidinones can exhibit antioxidant properties, which may contribute to their overall therapeutic efficacy .
Properties
IUPAC Name |
2-[[2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S3/c22-11-6-5-10(13(23)8-11)7-15-20(29)26(21(30)32-15)9-16(27)25-19-17(18(24)28)12-3-1-2-4-14(12)31-19/h5-8H,1-4,9H2,(H2,24,28)(H,25,27)/b15-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADPNZLHXOXERH-CHHVJCJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=S)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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